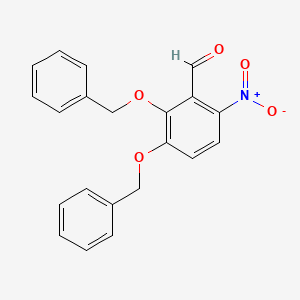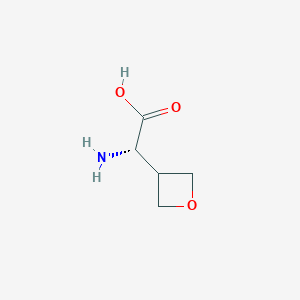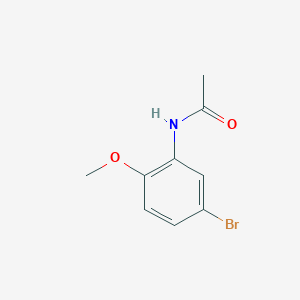
3-(4-溴苯基)丙醇
概述
描述
The compound "3-(4-Bromophenyl)propan-1-ol" is a brominated organic molecule that is structurally related to various compounds studied for their potential applications in materials science and medicinal chemistry. While the exact compound is not directly discussed in the provided papers, related bromophenyl compounds have been synthesized and analyzed for their properties and potential uses.
Synthesis Analysis
The synthesis of bromophenyl compounds often involves the reaction of brominated aromatic precursors with other organic molecules. For instance, a compound with a bromophenyl moiety was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide in ethanol . Similarly, other bromophenyl compounds could be synthesized through various organic reactions, such as halogenation, coupling reactions, or substitutions, depending on the desired functional groups and the structure of the final product.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is typically characterized using spectroscopic methods and computational chemistry. For example, the molecular structure and spectroscopic data of a related compound were calculated using density functional theory (B3LYP) with a 6-311++G(d,p) basis set, and the vibrational frequencies were compared with experimental data, showing good agreement . X-ray diffraction has also been used to determine the crystal structures of related compounds, providing detailed insights into their geometry and conformation .
Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions due to the presence of the reactive bromine atom. This atom can be substituted by other groups, enabling the synthesis of a wide range of derivatives. For example, the tetrahydropyranyl ether of a brominated compound was used as a synthon for the formation of both anionic and cationic species, depending on the reaction conditions . These reactions are crucial for the synthesis of more complex molecules with potential biological or material applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The presence of the bromine atom contributes to the overall polarity and reactivity of the molecule. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-visible spectrometry are employed to investigate these properties . Additionally, the antimicrobial and antiradical activities of some bromophenyl derivatives have been evaluated, indicating their potential as biologically active compounds .
科学研究应用
合成和生物检验
- 3-(4-溴苯基)丙醇已被用于合成潜在的静脉麻醉药物,包括一系列1-烷基-3-芳酰基-4-芳基哌啶-4-醇及其衍生物。这些化合物已经进行了生物检验,以评估其在麻醉中的潜在应用(Stenlake, Patrick, & Sneader, 1989)。
与芳基α-溴苯乙酮的反应
- 它与芳基α-溴苯乙酮反应形成溴化铵。这种反应与先前的报道相反,先前的报道暗示形成七元环半缩酮,表明在不同条件下具有不同的化学行为(Garcia, Fronczek, & Gandour, 1992)。
抗菌和抗自由基活性
- 包括3-(4-溴苯基)丙醇在内的同系列衍生物已被合成并用于抗菌和抗氧化活性的测试。这些研究对于开发新的生物活性化合物用于医药应用至关重要(Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020)。
在合成抗菌剂中的应用
- 该化合物已被用于合成取代苯基氮杂环丙烷,这些化合物具有潜在的抗菌应用。这表明其在开发新的抗菌剂中的作用(Doraswamy & Ramana, 2013)。
在合成β-肾上腺素受体阻滞剂中的作用
- 它还参与合成一系列β-肾上腺素受体阻滞剂,表明其在开发心血管药物中的潜力(Rzeszotarski, Gibson, Eckelman, & Reba, 1979)。
在合成色酮类化合物中的应用
- 3-(4-溴苯基)丙醇可用于合成色酮类化合物,这是一类具有各种应用的化合物,包括制药(Houghton, Voyle, & Price, 1980)。
总之,3-(4-溴苯基)丙醇在合成各种生物活性化合物中发挥着重要作用,包括麻醉药物、抗菌剂、β-肾上腺素受体阻滞剂和色酮类化合物。其多样化的化学反应和在药理学中的潜在应用凸显了其在科学研究中的重要性。
3-(4-溴苯基)丙醇的科学研究应用
合成和生物检验
- 3-(4-溴苯基)丙醇已被用于合成潜在的静脉麻醉药物。这包括一系列1-烷基-3-芳酰基-4-芳基哌啶-4-醇,突显了其在药物化学中的重要性(Stenlake, Patrick, & Sneader, 1989)。
化学反应
- 该化合物与芳基α-溴苯乙酮反应形成各种衍生物,扩展了其在有机合成中的应用(Garcia, Fronczek, & Gandour, 1992)。
抗菌和抗自由基活性
- 它已被用于合成表现出抗菌和抗氧化活性的化合物,为新的治疗剂的开发提供了途径(Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020)。
抗菌剂的开发
- 合成取代苯基氮杂环丙烷,可能作为抗菌剂使用,涉及到这种化合物,表明其在制药研究中的作用(Doraswamy & Ramana, 2013)。
在心脏选择性药物中
- 在合成β-肾上腺素受体阻滞剂方面起着至关重要的作用,这对心血管治疗至关重要 (Rzeszotarski, Gibson, Eckelman, & Reba, 1979)。
合成色苷
- 在合成色苷中的应用,这些化合物具有各种应用,包括药物开发,展示了它在有机化学中的多功能性 (Houghton, Voyle, & Price, 1980)。
安全和危害
The safety information for “3-(4-Bromophenyl)propan-1-ol” includes the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
It is known that this compound is a useful reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties . Therefore, it can be inferred that its targets could be related to the biochemical pathways that these fungicidal derivatives act upon.
Mode of Action
It is known that this compound can undergo free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the compound to form succinimide, resulting in the formation of a new radical on the compound . This radical can then react with NBS to form the brominated compound .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment . This suggests that moisture and temperature could potentially affect its stability and efficacy.
属性
IUPAC Name |
3-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKXGCVVOOEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441746 | |
| Record name | 3-(4-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25574-11-2 | |
| Record name | 3-(4-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

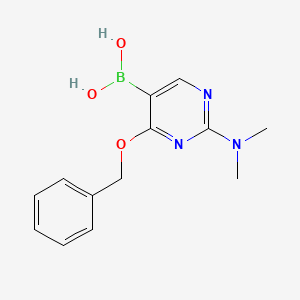
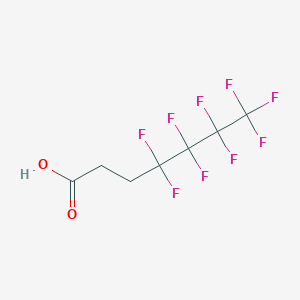
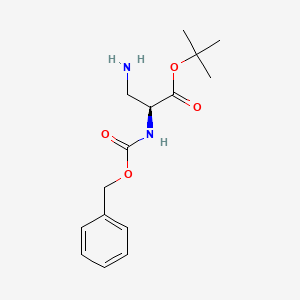
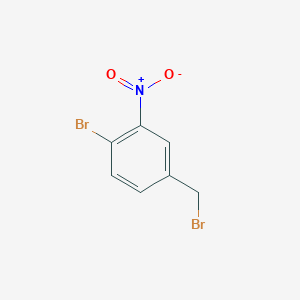
![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)
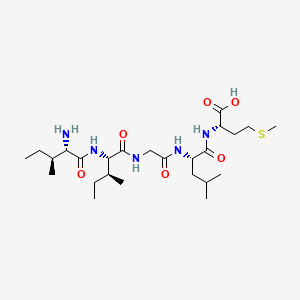
![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
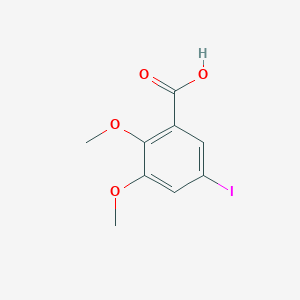
![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
